molecular formula C6H7FN2 B8052447 2-Fluoro-3-methylpyridin-4-amine

2-Fluoro-3-methylpyridin-4-amine

Cat. No.: B8052447
M. Wt: 126.13 g/mol
InChI Key: KATDHXZIGZCHLB-UHFFFAOYSA-N
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Description

2-Fluoro-3-methylpyridin-4-amine (CAS 1393532-84-7) is a high-purity fluorinated pyridine derivative serving as a versatile building block in pharmaceutical and agrochemical research. Its structure, featuring an amino group and a fluorine atom on the pyridine ring, makes it a valuable intermediate for synthesizing more complex molecules for drug discovery . This compound is part of a class of 4-aminopyridine derivatives known for their activity as potassium (Kv) channel blockers . Research into related analogs demonstrates their significant research value in neuroscience, particularly for studying demyelinating diseases like multiple sclerosis (MS), where they help enhance impulse conduction in demyelinated axons . The specific substitution pattern on the pyridine ring is crucial for modulating the compound's properties, including its lipophilicity, pKa, and metabolic stability, which are key parameters in developing potential therapeutic agents or imaging tracers . For optimal stability, it is recommended to keep in a dark place, under an inert atmosphere, and store at 2-8°C . This product is intended for research applications only and is not approved for use in humans or animals.

Properties

IUPAC Name

2-fluoro-3-methylpyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATDHXZIGZCHLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination-Fluorination Sequence

The Blaz-Schiemann reaction is a classical method for introducing fluorine into aromatic systems. Starting from aminopyridine precursors (e.g., 2-amino-4-picoline), bromination with tribromophosphine oxybromide (POBr₃) generates intermediates such as 5-bromo-2-amino-4-picoline. Subsequent fluorination with sodium nitrite (NaNO₂) in anhydrous hydrogen fluoride (HF) at −78°C yields 2-fluoro-3-methylpyridin-4-amine.

Key Data:

  • Yield: 78.6% overall (two-step process).

  • Conditions:

    • Bromination: 110–130°C in acetonitrile.

    • Fluorination: −78°C to 30–70°C in HF.

Advantages: High regioselectivity and compatibility with industrial-scale production.

Hofmann Degradation of Pyridine Carboxamides

Carboxylation and Degradation

This method begins with 3-fluoropyridine, which undergoes carboxylation using carbon dioxide under basic conditions to form 3-fluoro-4-pyridinecarboxylic acid. Esterification with methanol produces the methyl ester, followed by Hofmann degradation using bromine (Br₂) and sodium hydroxide (NaOH) to yield the target amine.

Key Data:

  • Yield: 60.3% overall (four-step process).

  • Conditions:

    • Carboxylation: −70°C in tetrahydrofuran (THF).

    • Hofmann degradation: 85°C in aqueous NaOH.

Advantages: Avoids hazardous nitration reactions, enhancing safety.

Catalytic Hydrogenation of Nitropyridine Precursors

Nitro Group Reduction

2-Fluoro-4-methyl-3-nitropyridine is reduced using hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) in ethyl acetate. Acetic acid is added to stabilize intermediates, achieving high yields.

Key Data:

  • Yield: 88%.

  • Conditions:

    • Pressure: 50 psig H₂.

    • Temperature: 25°C.

Advantages: Single-step process with minimal purification requirements.

Suzuki Cross-Coupling and Deprotection

Boronic Acid Coupling

A fragment-based approach starts with 5-bromo-2-methoxypyridin-3-amine. Suzuki coupling with aryl boronic acids introduces substituents at the C5 position. Subsequent deprotection using trimethylsilyl iodide (TMS-I) removes the methoxy group, yielding this compound derivatives.

Key Data:

  • Yield: 70–90% for coupling steps.

  • Conditions:

    • Coupling: Pd(PPh₃)₄, Na₂CO₃, 80°C.

    • Deprotection: TMS-I, room temperature.

Advantages: Enables diversification of substituents for structure-activity studies.

Radiofluorination for Isotopic Labeling

Pyridine N-Oxide Fluorination

For isotopic labeling (e.g., ¹⁸F), 3-bromo-4-nitropyridine N-oxide reacts with tetrabutylammonium fluoride ([¹⁸F]TBAF) in dimethyl sulfoxide (DMSO). Catalytic hydrogenation of the nitro group completes the synthesis.

Key Data:

  • Yield: 10.4% radiochemical yield.

  • Conditions:

    • Fluorination: Room temperature in DMSO.

    • Hydrogenation: H₂, Pd/C, methanol.

Advantages: Critical for positron emission tomography (PET) tracer development.

Comparative Analysis of Methods

Table 1: Method Comparison

MethodStarting MaterialKey ReagentsYield (%)Scalability
Blaz-Schiemann2-Amino-4-picolinePOBr₃, HF, NaNO₂78.6Industrial
Hofmann Degradation3-FluoropyridineCO₂, Br₂, NaOH60.3Laboratory
Catalytic Hydrogenation2-Fluoro-4-methyl-3-nitropyridineH₂, Pd/C, AcOH88Both
Suzuki Coupling5-Bromo-2-methoxypyridin-3-amineAryl boronic acids, TMS-I70–90Laboratory
Radiofluorination3-Bromo-4-nitropyridine N-oxide[¹⁸F]TBAF, H₂10.4Niche

Table 2: Reaction Conditions and Byproducts

MethodTemperature Range (°C)ByproductsPurification Steps
Blaz-Schiemann−78 to 130Brominated intermediatesColumn chromatography
Hofmann Degradation−70 to 85Carboxylic acid derivativesRecrystallization
Catalytic Hydrogenation25None significantFiltration
Suzuki Coupling25–80Dehalogenated side productsSilica gel chromatography
Radiofluorination25–85Unreacted N-oxideHPLC

Mechanistic Insights and Challenges

  • Electron-Withdrawing Effects: The fluorine atom’s electronegativity enhances the reactivity of adjacent positions, facilitating nucleophilic substitution but complicating regiocontrol.

  • Side Reactions: Over-fluorination or demethylation may occur under harsh conditions (e.g., excess HF or prolonged heating).

  • Catalyst Poisoning: Palladium catalysts in hydrogenation are sensitive to sulfur-containing impurities, necessitating high-purity starting materials .

Chemical Reactions Analysis

2-Fluoro-3-methylpyridin-4-amine undergoes various chemical reactions, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

3-Fluoro-2-methylpyridin-4-amine (CAS: 15931-21-2)
  • Structure : Fluorine at 3-position, methyl at 2-position.
  • Impact : The altered positions of substituents affect electronic distribution. The fluorine at the 3-position may reduce basicity of the amine compared to the target compound due to proximity.
  • Molecular Weight : 126.13 g/mol (same as target compound).
  • Applications : Used in kinase inhibitor studies .
3-Fluoro-5-methylpyridin-4-amine (CAS: 13958-85-5)
  • Structure : Fluorine at 3-position, methyl at 5-position.
  • Molecular Weight : 126.13 g/mol .

Halogen-Substituted Analogs

5-Chloro-4-fluoropyridin-2-amine (CAS: 1393574-54-3)
  • Structure : Chlorine at 5-position, fluorine at 4-position.
  • Impact : Chlorine’s larger atomic radius and polarizability compared to fluorine increase steric hindrance and alter solubility.
  • Molecular Weight : 147.56 g/mol.
  • Applications : Intermediate in agrochemical synthesis .
5-Bromo-4-fluoropyridin-2-amine (CAS: 944401-69-8)
  • Structure : Bromine at 5-position, fluorine at 4-position.
  • Impact : Bromine’s higher molecular weight and lipophilicity enhance membrane permeability in drug design.
  • Molecular Weight : 191.01 g/mol .

Functional Group Variations

4-Fluoro-3-methoxypyridin-2-amine (CAS: 1561781-82-5)
  • Structure : Methoxy group at 3-position, fluorine at 4-position.
  • Impact : Methoxy’s electron-donating nature counterbalances fluorine’s electron-withdrawing effect, increasing solubility in polar solvents.
  • Molecular Weight : 142.13 g/mol.
  • Applications : Explored in opioid receptor modulation .
4-Methyl-3-nitropyridin-2-amine
  • Structure : Nitro group at 3-position, methyl at 4-position.
  • Impact : The nitro group strongly withdraws electrons, reducing amine basicity and reactivity.
  • Applications : Used in dye and explosive synthesis .

Non-Fluorinated Analog

3-Methylpyridin-4-amine (CAS: 1990-90-5)
  • Impact : Absence of fluorine increases electron density at the amine, enhancing basicity.
  • Molecular Weight : 108.14 g/mol.
  • Applications : Precursor in vitamin B₃ derivatives .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
2-Fluoro-3-methylpyridin-4-amine 1393532-84-7 C₆H₇FN₂ 126.13 2-F, 3-CH₃, 4-NH₂ Kinase inhibitor intermediate
3-Fluoro-2-methylpyridin-4-amine 15931-21-2 C₆H₇FN₂ 126.13 3-F, 2-CH₃, 4-NH₂ Electronic modulation in drug design
5-Chloro-4-fluoropyridin-2-amine 1393574-54-3 C₅H₄ClFN₂ 147.56 5-Cl, 4-F, 2-NH₂ Agrochemical precursor
4-Fluoro-3-methoxypyridin-2-amine 1561781-82-5 C₆H₇FN₂O 142.13 4-F, 3-OCH₃, 2-NH₂ Solubility-enhanced receptor ligands
3-Methylpyridin-4-amine 1990-90-5 C₆H₈N₂ 108.14 3-CH₃, 4-NH₂ Vitamin B₃ derivatives

Key Findings and Implications

Substituent Position : Fluorine at the 2-position (target compound) vs. 3-position (analogs) significantly alters electronic effects on the amine group, impacting reactivity in coupling reactions .

Halogen vs. Alkyl : Bromine and chlorine substituents increase molecular weight and lipophilicity, favoring membrane permeability in drug candidates .

Functional Groups: Methoxy groups enhance solubility, while nitro groups reduce basicity, guiding applications in polar or non-polar media .

Biological Activity

2-Fluoro-3-methylpyridin-4-amine is a fluorinated derivative of pyridine that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by a fluorine atom at the second position and a methylamino group at the fourth position of the pyridine ring, with a molecular formula of C₆H₇FN₂ and a molecular weight of 126.13 g/mol. Its unique structure contributes to its diverse biological applications, particularly in the modulation of potassium channels and as a derivatization reagent in mass spectrometry.

The compound's structure plays a crucial role in its reactivity and biological activity. The presence of fluorine enhances lipophilicity and permeability, which are essential for pharmacokinetics and bioavailability. The following table summarizes key features and comparisons with related compounds:

Compound NameSimilarity IndexKey Features
This compound0.93Different substitution pattern affecting activity
2-Fluoro-5-phenylpyridin-4-amine0.88Incorporates phenyl group, altering binding properties
4-Amino-6-fluoronicotinaldehyde0.88Contains an aldehyde functional group
5-(Difluoromethyl)-2-fluoropyridin-4-amine0.84Two fluorine atoms may enhance lipophilicity
6-Fluoro-4-methylpyridin-3-amine0.81Variation in position may affect biological activity

Potassium Channel Modulation

Research indicates that this compound exhibits significant biological activity related to potassium channel modulation . This mechanism is crucial for regulating neuronal excitability and muscle contraction. The compound has been shown to bind to exposed K+ channels in demyelinated axons, reducing intracellular K+ leakage and enhancing impulse conduction. Such properties suggest potential therapeutic applications in conditions like multiple sclerosis.

Pharmacokinetic Properties

The compound's interaction with cytochrome P450 enzymes is noteworthy, as it affects its metabolic stability and pharmacokinetics. Similar compounds have demonstrated varied metabolism rates based on structural modifications, indicating that this compound might exhibit comparable behavior. Understanding these interactions is vital for predicting its bioavailability and therapeutic efficacy.

Study on Derivatization Reagent

In a study assessing the use of this compound as a derivatization reagent, it was found to effectively modify primary amines or hydroxy groups in target molecules for analysis via matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. The derived catecholamines such as dopamine and L-DOPA were efficiently ionized compared to non-derivatized targets, showcasing the compound's utility in analytical chemistry.

Comparative Analysis with Related Compounds

A comparative analysis with other similar compounds revealed that this compound not only has comparable basicity but also exhibits greater lipophilicity and higher permeability across artificial brain membranes compared to analogs like 3-fluoro-4-aminopyridine (3F4AP) . This highlights its potential advantages in drug design targeting central nervous system disorders.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Fluoro-3-methylpyridin-4-amine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves halogenation or nucleophilic substitution on pre-functionalized pyridine scaffolds. For example, fluorination via Balz-Schiemann reaction or using DAST (diethylaminosulfur trifluoride) on nitro- or amino precursors. Optimization includes controlling temperature (e.g., 0–5°C for fluorination to minimize side reactions) and stoichiometry of fluorinating agents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves yield .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Distinct signals for aromatic protons (δ 6.5–8.5 ppm), fluorine coupling (²J/³J splitting), and methyl groups (δ 2.0–2.5 ppm). For example, the fluorine atom induces deshielding in adjacent protons .
  • IR : Peaks at ~3400 cm⁻¹ (N-H stretch), ~1600 cm⁻¹ (C=N/C=C), and ~1250 cm⁻¹ (C-F) confirm functional groups.
  • MS : Molecular ion [M+H]⁺ at m/z 145.1 (C₆H₇FN₂) with fragmentation patterns matching pyridine derivatives. High-resolution MS resolves isotopic clusters for F (monoisotopic) .

Q. What are the key stability considerations for storing and handling this compound?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Store under inert atmosphere (argon/nitrogen) at 2–8°C in amber vials. Avoid prolonged exposure to moisture to prevent hydrolysis of the C-F bond. Use gloveboxes for air-sensitive reactions. Stability assays (HPLC, TLC) monitor degradation products like 3-methylpyridin-4-amine (defluorination) .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity or biological interactions of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) to evaluate fluorine’s electron-withdrawing effects on ring aromaticity and nucleophilic sites. Fukui indices identify reactive positions for electrophilic substitution .
  • Molecular Docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina. Fluorine’s electronegativity enhances hydrogen bonding with active-site residues (e.g., Thr184 in EGFR kinase) .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated pyridinamine derivatives?

  • Methodological Answer :

  • Meta-analysis : Compare assay conditions (e.g., IC₅₀ values under varying pH/temperature). For example, conflicting cytotoxicity data may arise from differences in cell lines (HEK293 vs. HeLa) .
  • Isomer Differentiation : Use ¹⁹F NMR or X-ray crystallography to distinguish between positional isomers (e.g., 2-fluoro vs. 3-fluoro derivatives) that may exhibit divergent bioactivity .

Q. What are the challenges in regioselective functionalization of this compound for targeted molecular synthesis?

  • Methodological Answer : Fluorine’s steric and electronic effects dominate regiochemistry. For example:

  • Electrophilic Substitution : Fluorine directs incoming electrophiles to the para position (C-5), but methyl at C-3 may hinder access. Use bulky directing groups (e.g., TMS-ethynyl) to override inherent selectivity .
  • Cross-Coupling : Suzuki-Miyaura reactions require Pd catalysts (e.g., Pd(OAc)₂) and optimized ligands (XPhos) to couple aryl halides at C-6 without C-F bond cleavage .

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